molecular formula C22H20N4O2 B12753177 4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- CAS No. 85986-73-8

4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)-

Cat. No.: B12753177
CAS No.: 85986-73-8
M. Wt: 372.4 g/mol
InChI Key: CGEIDQZIEMTHKU-MTJSOVHGSA-N
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Description

4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- is a complex organic compound with a unique structure that combines elements of imidazole, quinoline, and phenylmethylene groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the quinoline and phenylmethylene groups through a series of condensation and substitution reactions. Specific reagents and catalysts, such as acids or bases, are used to facilitate these reactions under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or quinoline rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the imidazole ring.

Scientific Research Applications

4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
  • 4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-

Uniqueness

The uniqueness of 4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-(phenylmethylene)- lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

85986-73-8

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one

InChI

InChI=1S/C22H20N4O2/c1-14-11-20(18-13-17(28-3)9-10-19(18)23-14)25-26-15(2)24-21(22(26)27)12-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,23,25)/b21-12-

InChI Key

CGEIDQZIEMTHKU-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC=CC=C4)/C3=O)C

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC=CC=C4)C3=O)C

Origin of Product

United States

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